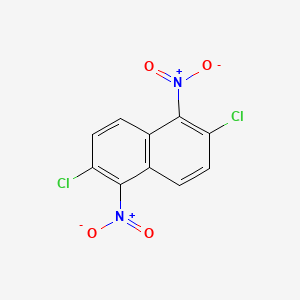

2,6-Dichloro-1,5-dinitronaphthalene

Description

Contextualization within Naphthalene (B1677914) Chemistry Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has long been a cornerstone of organic chemistry. Research in this area is driven by the need to create a wide array of substituted naphthalenes for applications in dyes, polymers, pharmaceuticals, and materials science. numberanalytics.com A significant challenge in naphthalene chemistry is controlling the regioselectivity of electrophilic substitution reactions. The position of incoming substituents is highly dependent on the reaction conditions and the nature of the substituents already present on the naphthalene ring.

The synthesis of polysubstituted naphthalenes like 2,6-dichloro-1,5-dinitronaphthalene is often not straightforward. Direct nitration of naphthalene, for instance, typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product under kinetic control. Further nitration to dinitronaphthalenes adds another layer of complexity, often resulting in a mixture of isomers, with the 1,5- and 1,8-isomers being prevalent. icm.edu.pl The introduction of halogen atoms at specific positions further complicates the synthetic pathway. Therefore, the development of synthetic routes to specific isomers, such as this compound, represents a notable achievement in preparative organic chemistry.

Significance as a Synthetic Intermediate and Precursor Molecule

The primary significance of this compound lies in its role as a synthetic intermediate. It is a key precursor for the synthesis of 1,2,5,6-Tetrachloronaphthalene, a type of polychlorinated naphthalene (PCN). chemicalbook.com PCNs have been used in a variety of industrial applications, including as dielectrics in capacitors, flame retardants, and additives in lubricants. However, due to their environmental persistence and toxicological profiles, the study of specific PCN congeners is of significant interest in environmental and toxicological research.

Furthermore, the nitro groups on this compound can be reduced to amino groups, yielding 2,6-dichloro-1,5-diaminonaphthalene. This diamino derivative serves as a monomer for the synthesis of specialized polymers. Diaminonaphthalenes are known to be precursors to diisocyanates through phosgenation. Specifically, 1,5-diaminonaphthalene is the starting material for 1,5-naphthalene diisocyanate (NDI), a component in the production of high-performance polyurethane elastomers. chemicalbook.comnist.gov These polyurethanes exhibit superior mechanical properties and are used in demanding applications. chemicalbook.com By extension, 2,6-dichloro-1,5-diaminonaphthalene could potentially be used to create novel halogenated polyurethanes with modified properties.

Overview of Current Research Trajectories for Dinitronaphthalenes

The broader class of dinitronaphthalenes continues to be an active area of research, with several key trajectories:

Advanced Synthetic Methodologies: Researchers are exploring new and more efficient methods for the selective synthesis of specific dinitronaphthalene isomers. This includes the use of novel nitrating agents and catalyst systems, such as solid acids and ionic liquids, to improve regioselectivity and yield. nist.gov

Energetic Materials: Nitroaromatic compounds are well-known for their energetic properties. Dinitronaphthalenes are being investigated as components in energetic materials, with research focusing on their thermal stability, sensitivity, and performance. chemistry-chemists.com The introduction of different functional groups onto the dinitronaphthalene core allows for the fine-tuning of these properties.

Functional Dyes and Pigments: The chromophoric nature of the nitronaphthalene system makes it a candidate for the development of new dyes and pigments. Research is ongoing to synthesize dinitronaphthalene derivatives with specific light-absorbing and emitting properties for various applications. numberanalytics.com

Materials Science: Dinitronaphthalene derivatives are being explored as building blocks for novel organic materials with interesting electronic and optical properties. These materials could find applications in fields such as organic electronics and nonlinear optics.

Interactive Data Tables

Below are tables summarizing key information for this compound and related compounds.

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C10H4Cl2N2O4 | 320600-07-5 |

| 1,2,5,6-Tetrachloronaphthalene | C10H4Cl4 | 1335-88-2 |

| 1,5-Dinitronaphthalene (B40199) | C10H6N2O4 | 605-71-0 |

| 1,8-Dinitronaphthalene | C10H6N2O4 | 602-38-0 |

| 1,5-Diaminonaphthalene | C10H10N2 | 2243-62-1 |

| 1,5-Naphthalene diisocyanate | C12H6N2O2 | 3173-72-6 |

| 1-Nitronaphthalene | C10H7NO2 | 86-57-7 |

| 2-Nitronaphthalene | C10H7NO2 | 581-89-5 |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-1,5-dinitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2O4/c11-7-3-1-5-6(10(7)14(17)18)2-4-8(12)9(5)13(15)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTDSCHHIHWCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloro 1,5 Dinitronaphthalene

Historical and Current Synthetic Routes

The preparation of 2,6-dichloro-1,5-dinitronaphthalene is primarily accomplished through electrophilic aromatic substitution, specifically nitration. The main strategies involve either the direct nitration of a pre-existing dichloronaphthalene substrate or a multi-step sequence starting from naphthalene (B1677914) itself.

Nitration of 2,6-Dichloronaphthalene

The most direct route to this compound is the dinitration of 2,6-dichloronaphthalene. This reaction falls under the category of electrophilic aromatic substitution.

The process typically involves treating 2,6-dichloronaphthalene with a potent nitrating agent. The standard reagent for such reactions is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. masterorganicchemistry.com

The reaction mechanism proceeds as follows:

Formation of the Nitronium Ion: Nitric acid reacts with sulfuric acid in an acid-base equilibrium to generate the nitronium ion.

Electrophilic Attack: The electron-rich naphthalene ring of 2,6-dichloronaphthalene attacks the nitronium ion. The presence of the two deactivating chloro groups makes the ring less reactive than naphthalene, necessitating strong reaction conditions.

Deprotonation: A weak base (like the HSO₄⁻ ion) removes a proton from the intermediate carbocation (arenium ion), restoring aromaticity and resulting in the substitution of a hydrogen atom with a nitro group.

This process is repeated to introduce a second nitro group, yielding the dinitronated product. Careful control of reaction conditions, such as temperature and reactant ratios, is essential to favor the formation of the desired 1,5-dinitro isomer and minimize the production of unwanted byproducts.

Multi-step Syntheses Involving Naphthalene and Dinitronaphthalene Derivatives

An alternative and common approach involves a multi-step synthesis that begins with the nitration of naphthalene. vulcanchem.com This pathway allows for the establishment of the nitro group positions prior to the introduction of the chlorine atoms.

A typical sequence in this synthetic strategy is:

Dinitration of Naphthalene: Naphthalene is first dinitrated to produce a mixture of dinitronaphthalene isomers. Through controlled reaction conditions, the formation of 1,5-dinitronaphthalene (B40199) can be favored. google.com This step often takes place in an organic solvent like dichloroethane with a mixed acid nitrating agent. google.com

Chlorination of 1,5-Dinitronaphthalene: The separated 1,5-dinitronaphthalene is then subjected to a chlorination reaction. The nitro groups are strongly deactivating and meta-directing. Therefore, the chlorine atoms are directed to the 2 and 6 positions, which are meta to the nitro groups at the 1 and 5 positions, respectively.

Regioselectivity and Isomer Formation in Dinitration Reactions

Regioselectivity is a critical consideration in the synthesis of this compound. The positions of the incoming nitro groups are determined by the directing effects of the substituents already present on the naphthalene ring.

In the direct dinitration of 2,6-dichloronaphthalene, the two chlorine atoms govern the placement of the nitro groups. Halogens are ortho-, para-directing substituents, but they are also deactivating.

The chlorine at position 2 directs incoming electrophiles to the 1 (ortho) and 3 (ortho) positions.

The chlorine at position 6 directs incoming electrophiles to the 5 (ortho) and 7 (ortho) positions.

The most activated positions for electrophilic attack are the alpha-positions (1, 4, 5, 8) of the naphthalene ring, which are electronically richer than the beta-positions (2, 3, 6, 7). The directing effects of the chloro groups align with this inherent reactivity, strongly favoring substitution at the 1 and 5 positions. While other isomers, such as 2,6-dichloro-1,8-dinitronaphthalene, could theoretically form, the 1,5-isomer is the sterically and electronically favored major product. The formation of other isomers, like those from the mononitration of 2,3-dichloronaphthalene which yields three possible products, highlights the complexity of predicting outcomes in substituted naphthalene systems. sarthaks.com

The study of regioselectivity in dinitration reactions of substituted aromatic compounds, such as dialkoxybenzenes, has shown that factors like the symmetry of molecular orbitals and solvation effects can play a significant role in determining the final product distribution. nih.gov These principles also apply to substituted naphthalenes, where electronic and steric factors guide the reaction to the most stable isomeric product.

Advanced Synthetic Strategies and Optimization for this compound

While traditional batch chemistry is effective, modern synthetic chemistry seeks methods that offer improved safety, efficiency, and control, which is particularly important for energetic materials like polynitroaromatic compounds. researchgate.netorgchemres.org

Optimization of Traditional Methods: Optimization of the existing synthetic routes can be achieved by systematically varying reaction parameters to maximize the yield and purity of the desired product.

| Parameter | Influence on Reaction | Optimized Condition |

| Temperature | Controls reaction rate and selectivity. Higher temperatures can lead to byproducts. | Typically maintained at a low to moderate range (e.g., 25-60°C) to control the exothermic reaction. google.com |

| Reaction Time | Ensures the reaction goes to completion. | Can range from 3 to 12 hours, depending on the specific reactants and conditions. google.com |

| Nitrating Agent Ratio | The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion. | A carefully controlled molar excess of the nitrating agent is used to ensure complete dinitration. |

| Solvent | Can influence solubility and reaction kinetics. | Inert organic solvents like dichloroethane may be used to facilitate the reaction and product separation. google.com |

Advanced Synthetic Platforms: Modern approaches to organic synthesis could be applied to produce this compound with greater precision and safety.

Flow Chemistry: Continuous flow reactors offer significant advantages for nitration reactions, which are often highly exothermic and potentially hazardous. In a flow system, small amounts of reactants are mixed continuously in a reactor coil, allowing for superior temperature control and minimizing the risk of thermal runaway. This technology can lead to higher yields, improved purity, and a safer manufacturing process.

These advanced strategies represent the future of synthesizing complex and potentially hazardous molecules, offering pathways to more efficient, safer, and sustainable chemical production. orgchemres.org

Chemical Reactivity and Reaction Mechanisms of 2,6 Dichloro 1,5 Dinitronaphthalene

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution on the 2,6-dichloro-1,5-dinitronaphthalene ring is generally considered to be extremely difficult. The naphthalene (B1677914) nucleus is severely deactivated by the strong electron-withdrawing effects of the two nitro (-NO₂) groups and the two chlorine (-Cl) atoms. These substituents decrease the electron density of the aromatic system, making it less susceptible to attack by electrophiles.

The nitro groups deactivate the ring through both inductive withdrawal (-I effect) and resonance withdrawal (-M effect). The chlorine atoms also exhibit a deactivating inductive effect (-I) that outweighs their weak activating mesomeric effect (+M). The cumulative effect of four deactivating groups renders the aromatic rings highly electron-deficient, thus requiring exceptionally harsh reaction conditions for any electrophilic substitution to occur, which would likely lead to degradation of the molecule rather than controlled substitution.

Nucleophilic Aromatic Substitution of Chlorine Atoms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) of the chlorine atoms. The nitro groups, particularly the one at position 5, strongly activate the chlorine atom at position 6 for nucleophilic attack. Similarly, the nitro group at position 1 activates the chlorine at position 2.

This reactivity is analogous to that observed in other heavily substituted and electron-poor aromatic systems. For instance, studies on 4,6-dichloro-5-nitrobenzofuroxan, a compound with a similarly activated system, show that the chlorine atom positioned ortho or para to a nitro group is readily displaced by nucleophiles like amines. The reaction proceeds via a stepwise addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group stabilizes the negative charge in this intermediate, thereby lowering the activation energy of the reaction.

The reaction with a nucleophile (Nu⁻) would proceed as follows:

Addition: The nucleophile attacks the carbon atom bearing a chlorine atom (e.g., C-6), forming a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro group at C-5.

Elimination: The leaving group, the chloride ion (Cl⁻), is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

This process is facilitated by the ability of the nitro group to act as a potent electron sink.

| Parameter | Description |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Activating Groups | -NO₂ at positions 1 and 5 |

| Leaving Groups | -Cl at positions 2 and 6 |

| Key Intermediate | Meisenheimer Complex |

| Driving Force | Stabilization of the intermediate by electron-withdrawing nitro groups |

Reduction Mechanisms of Nitro Functional Groups to Amines

The reduction of the two nitro groups in this compound to their corresponding amino groups is a feasible and important transformation, yielding 2,6-dichloro-1,5-naphthalenediamine. This reaction can be achieved using various established methods for the reduction of aromatic nitro compounds.

Commonly employed methods include:

Catalytic Hydrogenation: This is one of the most efficient and clean methods. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction is usually performed in a solvent like ethanol, methanol, or ethyl acetate (B1210297) under pressure.

Metal-Acid Reductions: Classic methods involve the use of a metal in the presence of a strong acid. Common systems include tin (Sn) or iron (Fe) powder with hydrochloric acid (HCl). These reactions proceed via a series of single-electron transfers from the metal to the nitro group. While effective, these methods often require a strenuous workup to remove metal salts.

The reduction is a multi-step process for each nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated. Selective reduction of one nitro group over the other is challenging and would require careful control of reaction conditions, such as the choice of reducing agent, stoichiometry, temperature, and reaction time.

| Reducing Agent | Typical Conditions | Notes |

| H₂/Pd-C | Ethanol or Methanol, RT-50°C, 1-50 atm H₂ | Clean, high-yielding, common industrial method. |

| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | Inexpensive and effective, but workup can be complex. |

| SnCl₂/HCl | Concentrated HCl, 0°C to RT | A classic method, often used for complete reductions. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol, RT | A milder reducing agent, sometimes allowing for selective reduction. |

Investigating Oxidative Degradation Mechanisms

The oxidative degradation of dinitronaphthalenes is an area of environmental and chemical interest. Studies on isomers provide significant insight into the likely degradation pathways for this compound.

Research into the photocatalytic oxidation of dinitronaphthalene isomers, such as 1,5-dinitronaphthalene (B40199), in the presence of a titanium dioxide (TiO₂) photocatalyst provides a model for understanding the oxidative degradation of this compound. In these studies, an aqueous suspension of the dinitronaphthalene isomer and TiO₂ is irradiated, typically with a Xenon lamp that simulates solar radiation.

The degradation process is monitored by techniques like gas chromatography to track the removal of the parent compound and by measuring the total organic carbon (TOC) to assess the extent of mineralization. It has been shown that the reaction is orbital-controlled and electrophilic in nature. The efficiency of the degradation is influenced by the molecule's ability to adsorb onto the surface of the TiO₂ catalyst. The presence of chlorine atoms in this compound would likely influence its adsorption characteristics and subsequent reactivity compared to the non-chlorinated parent compound.

| Parameter | Experimental Detail (based on Dinitronaphthalene Isomer Studies) |

| Photocatalyst | TiO₂ (e.g., Degussa P-25) |

| Irradiation Source | Xenon lamp (simulating solar light) |

| Reaction Nature | Orbital-controlled, electrophilic attack by photogenerated species (e.g., •OH radicals) |

| Key Factor | Adsorption capacity of the compound on the TiO₂ surface |

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of oxidative degradation. For dinitronaphthalene isomers, DFT calculations at levels like B3LYP/6-31G* have been used to optimize molecular geometries and calculate various reactivity descriptors.

Spectroscopic and Crystallographic Characterization of 2,6 Dichloro 1,5 Dinitronaphthalene

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for elucidating the structural features of molecules. For 2,6-Dichloro-1,5-dinitronaphthalene, Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, coupled with theoretical calculations, offer a comprehensive view of its vibrational framework. While specific experimental spectra for this compound are not extensively documented in public literature, the analysis of the closely related compound 1,5-dinitronaphthalene (B40199) (DNN) provides a strong basis for understanding its spectroscopic properties. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The nitro group (NO₂) vibrations are particularly prominent. The asymmetric and symmetric stretching modes of the NO₂ group are expected to appear in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Other characteristic bands include C=C stretching vibrations of the aromatic ring and C-H in-plane and out-of-plane bending vibrations. The introduction of chloro-substituents in this compound would be expected to shift these vibrational frequencies and introduce new bands, such as the C-Cl stretching modes, typically found in the 600-800 cm⁻¹ region.

A simulated FT-IR spectrum, based on quantum chemical calculations, can predict the vibrational modes with good accuracy, aiding in the interpretation of experimental data. nih.gov

Table 1: Characteristic FT-IR Vibrational Frequencies for Naphthalene (B1677914) Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| NO₂ Asymmetric Stretch | 1570 - 1500 |

| Aromatic C=C Stretch | 1600 - 1400 |

| NO₂ Symmetric Stretch | 1370 - 1300 |

| C-H In-plane Bend | 1300 - 1000 |

| C-H Out-of-plane Bend | 1000 - 750 |

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 1,5-dinitronaphthalene, the FT-Raman spectrum has been recorded in the solid phase. nih.gov The aromatic C-H stretching vibrations in the FT-Raman spectrum of 1,5-dinitronaphthalene are observed at 3063 cm⁻¹. researchgate.net

The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum. The nitro group also exhibits characteristic Raman bands. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. For this compound, the C-Cl bonds would also be expected to show characteristic Raman signals. Computational simulations of Raman intensities are valuable in assigning the observed spectral bands. nih.gov

Normal Coordinate Analysis and Vibrational Assignments

Normal coordinate analysis is a computational method used to assign the observed vibrational frequencies to specific molecular motions. This analysis is often performed using density functional theory (DFT) calculations. nih.gov For 1,5-dinitronaphthalene, DFT calculations using the B3LYP method with various basis sets (e.g., 6-31G* and 6-311+G**) have been employed to calculate the vibrational frequencies. nih.gov

The calculated frequencies are typically scaled to better match the experimental values. Based on these calculations, a detailed assignment of the fundamental vibrational modes can be made. nih.gov The potential energy distribution (PED) is used to determine the contribution of each internal coordinate to a particular normal mode, providing a precise description of the vibration. This approach allows for a reliable interpretation of the vibrational spectra of complex molecules like this compound. nih.gov

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Studies for Naphthalene Derivatives

Single crystal X-ray diffraction has been used to study a variety of naphthalene derivatives. iucr.orgroyalsocietypublishing.org The process involves growing a suitable single crystal, which is then exposed to an X-ray beam. The diffraction pattern produced is used to determine the crystal structure. For instance, the crystal structure of 1,5-dinitronaphthalene has been determined to be monoclinic with the space group P2₁/a. iucr.org

Table 2: Crystallographic Data for Selected Naphthalene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|

| 1,2-Dichloronaphthalene iucr.org | Monoclinic | P2₁/n | 15.11 | 3.92 | 14.86 | 96.0 |

| 1,4-Dibromonaphthalene iucr.org | Monoclinic | P2₁/a | 27.45 | 16.62 | 4.09 | 91.9 |

Molecular Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as molecular packing, is governed by intermolecular interactions. In naphthalene derivatives, van der Waals forces and, in some cases, hydrogen bonds or halogen bonds, play a crucial role. The "herringbone" stacking is a common packing motif for aromatic hydrocarbons. researchgate.net

In derivatives with nitro groups, such as 1,5-dinitronaphthalene, dipole-dipole interactions and C-H···O interactions can be significant. For halogenated naphthalenes, halogen···halogen and C-H···halogen interactions can influence the crystal packing. mdpi.commdpi.com The study of these interactions is crucial for understanding the physical properties of the material. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.com

For this compound, one would expect a complex interplay of C-H···O, C-H···Cl, and possibly Cl···Cl and Cl···O interactions, which would determine the final three-dimensional supramolecular architecture.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-dinitronaphthalene |

| 1,2-Dichloronaphthalene |

| 1,4-Dibromobutane |

| n-Hexane |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for the elucidation of the molecular structure of this compound. Both ¹H and ¹³C NMR spectroscopy provide valuable information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Due to the substitution pattern of this compound, the naphthalene core is fully substituted, meaning there are no aromatic protons directly attached to the ring system. Consequently, the ¹H NMR spectrum is characterized by the absence of signals in the typical aromatic region (approximately 7.0-9.0 ppm). The lack of proton signals on the naphthalene framework is a key identifying feature of this specific isomer.

In contrast, the ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The spectrum will exhibit distinct signals for each unique carbon atom in the naphthalene ring. The chemical shifts of these carbons are influenced by the attached chloro and nitro substituents. The carbons bearing the nitro groups (C1 and C5) are expected to be significantly downfield-shifted due to the strong electron-withdrawing nature of the nitro group. Similarly, the carbons bonded to the chlorine atoms (C2 and C6) will also experience a downfield shift, though typically less pronounced than that caused by the nitro groups. The remaining carbon atoms of the naphthalene ring will also have characteristic chemical shifts based on their electronic environment.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1, C5 | ~145-150 |

| C2, C6 | ~130-135 |

| C3, C7 | ~125-130 |

| C4, C8 | ~120-125 |

| C9, C10 (bridgehead) | ~130-135 |

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects in substituted naphthalenes. Actual experimental values may vary.

Mass Spectrometric Elucidation of Molecular Structure

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its molecular structure. In a typical electron ionization (EI) mass spectrum, the molecule will undergo ionization to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular formula of this compound is C₁₀H₄Cl₂N₂O₄. The presence of two chlorine atoms is a significant feature in the mass spectrum due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a characteristic isotopic cluster for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a predictable intensity ratio, which is a definitive indicator for the presence of two chlorine atoms.

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro groups (NO₂) and oxygen atoms. For this compound, key fragmentation peaks would be expected corresponding to the loss of one or both nitro groups.

Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [C₁₀H₄Cl₂N₂O₄]⁺ | 286 | Molecular Ion (M⁺) |

| [C₁₀H₄Cl₂NO₂]⁺ | 240 | Loss of NO₂ |

| [C₁₀H₄Cl₂]⁺ | 194 | Loss of two NO₂ groups |

Note: The m/z values are calculated using the most abundant isotope (³⁵Cl). The full spectrum would show isotopic patterns for all chlorine-containing fragments. The analysis of these fragments, in conjunction with the molecular ion's isotopic pattern, provides robust evidence for the structure of this compound.

Computational and Theoretical Chemistry Studies on 2,6 Dichloro 1,5 Dinitronaphthalene

Density Functional Theory (DFT) Calculations for Structural Elucidation

Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for elucidating molecular structures and properties, appear not to have been published for 2,6-dichloro-1,5-dinitronaphthalene. Such studies would provide crucial insights into the molecule's geometry and electronic makeup.

Optimized Molecular Geometries and Conformational Analysis

There are no available research findings that report the optimized molecular geometries or conformational analyses of this compound. This type of analysis would typically involve the calculation of bond lengths, bond angles, and dihedral angles to determine the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps for this compound are not present in the reviewed literature. This information is vital for understanding the molecule's reactivity, kinetic stability, and electronic transitions.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Similarly, there is a lack of published Natural Bond Orbital (NBO) analyses or Molecular Electrostatic Potential (MEP) maps for this compound. NBO analysis would explain charge transfer and intramolecular interactions, while MEP maps would visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Quantum Chemical Modeling of Spectroscopic Properties

The theoretical prediction and simulation of the spectroscopic properties of this compound using quantum chemical methods have not been documented in available scientific sources.

Simulation of Infrared and Raman Spectra

No studies were found that present simulated infrared (IR) and Raman spectra for this compound. Such simulations are instrumental in assigning vibrational modes and interpreting experimental spectra.

Theoretical Prediction of Chemical Shifts and Mass Fragments

There is no available data on the theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts or the fragmentation patterns in mass spectrometry for this compound. These theoretical predictions are essential for the structural confirmation of synthesized compounds.

Theoretical Investigations of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound have been explored through the lens of computational chemistry, providing a molecular-level understanding of its behavior in chemical reactions.

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Fukui Functions)

Research on dinitronaphthalene isomers has shown that the arrangement of nitro groups significantly influences the electronic properties and, consequently, the reactivity of the naphthalene (B1677914) system. For the broader class of dinitronaphthalenes, theoretical calculations have been employed to determine their electron affinities. These studies indicate that the 2,6- and 2,7-dinitronaphthalene (B1220600) isomers are among the most energetically stable neutral forms. Specifically, the 2,7-isomer is calculated to be the global minimum, with the 2,6-isomer lying only 0.3 kcal/mol higher in energy. researchgate.net However, when considering their radical anions, the 2,6-dinitronaphthalene (B13499259) anion is found to be significantly more stable, by 6.5 kcal/mol, than the 2,7-isomer anion. researchgate.net This highlights the enhanced ability of the 2,6-isomer to accept an electron, a key aspect of its reactivity.

While specific Fukui function analyses for this compound are not detailed in the available literature, the principles of frontier molecular orbital (FMO) theory can be applied. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the sites for electrophilic and nucleophilic attack, respectively. The strong electron-withdrawing nature of the two nitro groups and the chlorine atoms is expected to significantly lower the energy of the LUMO, making the aromatic ring highly susceptible to nucleophilic attack. The precise locations for such attacks would be identified by the regions of highest LUMO density.

Table 1: Calculated Energetic Properties of Dinitronaphthalene Isomers

| Isomer | Relative Energy (kcal/mol) | Relative Anion Energy (kcal/mol) | Adiabatic Electron Affinity (eV) |

|---|---|---|---|

| 2,6-Dinitronaphthalene | 0.3 | 0.0 | 1.99 |

| 2,7-Dinitronaphthalene | 0.0 | 6.5 | 1.69 |

This table is based on theoretical predictions for dinitronaphthalene isomers and provides a comparative context for the 2,6-isomer. researchgate.net

Transition State Analysis for Reaction Pathways

Transition state analysis is a powerful computational tool used to elucidate the mechanisms of chemical reactions by identifying the highest energy point along the reaction coordinate. For substituted naphthalenes, such as this compound, a key reaction pathway to consider is nucleophilic aromatic substitution (SNAr).

In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex, before the leaving group (in this case, a chloride ion) is expelled. The stability of this transition state and the intermediate complex is crucial in determining the reaction rate. Computational studies on related systems, like the reactions of dinitrobenzene derivatives, show that the departure of the leaving group can be the rate-determining step. ccsenet.org

For this compound, the presence of two strongly electron-withdrawing nitro groups will stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex, thereby facilitating the nucleophilic attack. Transition state calculations would involve mapping the potential energy surface for the approach of a nucleophile to the carbon atoms bearing the chlorine atoms and the subsequent departure of a chloride ion. These calculations would reveal the activation energy barriers for substitution at the 2- and 6-positions, providing insights into the regioselectivity of such reactions. The stereochemistry of the transition state in nucleophilic substitution reactions is also a critical aspect that can be elucidated through computational analysis. youtube.comresearchgate.net

Thermodynamic Properties from Quantum Chemical Calculations

Quantum chemical calculations provide access to a range of thermodynamic properties of molecules, offering insights into their stability and behavior under different conditions. These calculations are typically performed using methods like Density Functional Theory (DFT).

For various organic molecules, including naphthalene derivatives, DFT calculations have been successfully used to determine thermodynamic parameters such as the standard enthalpy of formation, entropy, and Gibbs free energy. nih.govchemrevlett.comscirp.org These parameters are essential for predicting the spontaneity and equilibrium position of chemical reactions.

Table 2: Representative Calculated Thermodynamic Parameters for Aromatic Compounds

| Parameter | Description |

|---|---|

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | A measure of the randomness or disorder of the molecules. |

| Gibbs Free Energy of Formation (ΔGf°) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. |

This table outlines the key thermodynamic parameters that can be determined through quantum chemical calculations.

The calculated thermodynamic data for this compound would be invaluable for chemical engineers and synthetic chemists in process design, safety analysis, and in understanding the compound's persistence and fate in various environments.

Derivatization and Functionalization of 2,6 Dichloro 1,5 Dinitronaphthalene for Advanced Material Synthesis

Synthesis of Nitrogen-Containing Arenes and Heterocycles

The transformation of 2,6-dichloro-1,5-dinitronaphthalene into nitrogen-containing arenes and heterocycles primarily proceeds through the initial reduction of its nitro groups to form 2,6-diamino-1,5-dichloronaphthalene. This diamine serves as a crucial building block for constructing more complex molecular architectures.

The amino groups can undergo a variety of cyclization reactions with suitable reagents to form fused heterocyclic systems. For instance, condensation reactions with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of diazepine (B8756704) or diazocine derivatives. Furthermore, the amino groups can be diazotized and subsequently converted to other functional groups or used in cyclization reactions to form triazole or tetrazole moieties, which are significant in medicinal chemistry and materials science.

Another synthetic route involves the nucleophilic substitution of the chlorine atoms, although this is generally more challenging due to the deactivating effect of the nitro groups. However, under specific conditions with highly reactive nucleophiles, the chlorine atoms can be displaced to introduce new nitrogen-containing substituents. For example, reaction with sodium azide (B81097) can introduce azido (B1232118) groups, which are precursors for the synthesis of triazoles via click chemistry or can be reduced to amines.

| Starting Material | Reagent(s) | Product Type | Potential Heterocycle |

| 2,6-Diamino-1,5-dichloronaphthalene | 1,3-Dicarbonyl compounds | Condensation | Diazepine/Diazocine |

| 2,6-Diamino-1,5-dichloronaphthalene | Nitrous acid, then a coupling agent | Diazotization/Cyclization | Triazole/Tetrazole |

| This compound | Sodium azide | Nucleophilic Substitution | Azide derivative |

Precursors for Polymeric Materials and Optoelectronic Components

The diamino derivative of this compound, namely 2,6-diamino-1,5-dichloronaphthalene, is a key monomer for the synthesis of high-performance polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. elsevierpure.comnih.gov

The synthesis of polyamides can be achieved through the polycondensation of 2,6-diamino-1,5-dichloronaphthalene with various diacyl chlorides or dicarboxylic acids. The resulting polyamides incorporate the rigid naphthalene (B1677914) unit into the polymer backbone, which contributes to their high glass transition temperatures and thermal stability. elsevierpure.comresearchgate.net

The optoelectronic properties of polymers derived from naphthalene-based monomers are of significant interest. The extended π-conjugated system of the naphthalene core can be further extended through polymerization, leading to materials with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of different functional groups onto the naphthalene ring can be used to tune the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting polymers.

| Monomer | Co-monomer | Polymer Type | Potential Application |

| 2,6-Diamino-1,5-dichloronaphthalene | Adipoyl chloride | Polyamide | High-performance fibers |

| 2,6-Diamino-1,5-dichloronaphthalene | Terephthaloyl chloride | Aromatic Polyamide | Heat-resistant films |

| Derivatives of 2,6-diamino-1,5-dinitronaphthalene | Electron-accepting/donating monomers | Conjugated Polymer | Optoelectronic devices |

Development of Chromophoric Systems (Dyes and Pigments)

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). unb.canih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine. unb.canih.govresearchgate.netcuhk.edu.hk

The reduction of this compound to 2,6-diamino-1,5-dichloronaphthalene provides a precursor for the synthesis of bis-azo dyes. Both amino groups can be diazotized to form a bis-diazonium salt. This reactive intermediate can then be coupled with various aromatic compounds to generate a wide range of colors. The specific color of the resulting dye is determined by the electronic properties of the naphthalene core and the nature of the coupling component. The chloro and remaining nitro or amino groups on the naphthalene ring can act as auxochromes, modifying the color and fastness properties of the dye.

| Intermediate | Reaction | Coupling Component | Product |

| 2,6-Diamino-1,5-dichloronaphthalene | Diazotization | Naphthols | Bis-azo dye (various colors) |

| 2,6-Diamino-1,5-dichloronaphthalene | Diazotization | Aromatic amines | Bis-azo dye (various colors) |

Generation of Energetic Materials Precursors (Research Perspective)

From a research perspective, this compound and its derivatives hold potential as precursors for the synthesis of energetic materials. Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The presence of nitro groups in this compound is a key feature, as nitro groups are common toxophores in many explosives.

Further functionalization of the this compound core could lead to novel energetic compounds. For example, the introduction of additional nitro groups or other explosophoric moieties, such as nitramines or azides, could significantly enhance the energetic properties. Computational studies can be employed to predict the detonation performance and sensitivity of hypothetical derivatives, guiding synthetic efforts towards promising candidates.

The synthesis of nitrogen-rich heterocyclic derivatives from 2,6-diamino-1,5-dinitronaphthalene is another avenue of exploration. Heterocyclic compounds often have higher heats of formation and densities compared to their carbocyclic analogs, which are desirable characteristics for energetic materials.

| Precursor | Target Functional Group | Potential Energetic Material | Research Focus |

| This compound | Additional Nitro Groups | Polynitronaphthalene derivative | Increased oxygen balance and energy output |

| 2,6-Diamino-1,5-dinitronaphthalene | Nitramine Groups | N-nitro derivative | High-density energetic material |

| 2,6-Diamino-1,5-dinitronaphthalene | Fused Heterocycles (e.g., Tetrazoles) | Nitrogen-rich compound | High heat of formation |

Environmental Fate and Transformation in Academic Research

Biotic Transformation Mechanisms (e.g., Microbial Degradation)

The transformation of organic pollutants by microorganisms is a critical component of their environmental fate. The structure of 2,6-dichloro-1,5-dinitronaphthalene, with both chloro and nitro substituents, suggests that its microbial degradation would be a complex process.

Nitroaromatic compounds are known to be recalcitrant to biodegradation due to the electron-withdrawing properties of the nitro groups. nih.govresearchgate.net However, a wide variety of microorganisms have been shown to degrade naphthalene (B1677914) and its substituted forms. nih.gov For instance, several species of Pseudomonas are capable of utilizing naphthalene as a sole source of carbon and energy. nih.gov The degradation of 1,4-dichloronaphthalene (B155283) by a Pseudomonas species has been studied, identifying metabolites such as dihydroxy-dichloro-naphthalene and dichlorinated naphthol. nih.gov This suggests that microbial communities in soil and water could potentially transform this compound. The initial steps would likely involve either the reduction of the nitro groups to amino groups or the dioxygenation of the aromatic ring. The reduction of nitroaromatics can lead to the formation of amino derivatives, which may then undergo further transformation or become incorporated into soil organic matter. arizona.edu

The degradation of chlorinated naphthalenes has also been observed. For example, the white-rot fungus Phanerochaete chrysosporium can degrade 1-chloronaphthalene (B1664548) and 2-chloronaphthalene. nih.gov The complete mineralization of complex substituted naphthalenes often requires the synergistic action of mixed microbial consortia. nih.gov

Table 1: Examples of Microbial Degradation of Related Naphthalene Compounds

| Compound | Microorganism(s) | Key Findings | Reference |

| Naphthalene | Pseudomonas putida, Pseudomonas stutzeri, Pseudomonas fluorescens | Can be utilized as a sole source of carbon and energy. | nih.gov |

| 1,4-Dichloronaphthalene | Pseudomonas sp. HY | Metabolites included dihydroxy-dichloro-naphthalene and dichlorinated naphthol. | nih.gov |

| 1-Chloronaphthalene & 2-Chloronaphthalene | White-rot fungi | Significant removal observed in laboratory studies. | nih.gov |

| Acenaphthene & Naphthalene | Soil microorganisms | Degraded under denitrification conditions after an acclimation period. | nih.gov |

This table presents data for compounds structurally related to this compound to infer potential biotic transformation pathways.

Sorption and Transport Phenomena in Environmental Media

The movement and distribution of this compound in the environment will be heavily influenced by its sorption to soil and sediment particles. As a hydrophobic compound, it is expected to have a strong affinity for organic matter in these environmental compartments. wikipedia.org

Studies on naphthalene have shown that its sorption to soil is influenced by factors such as the organic carbon content of the soil and the ionic strength of the soil solution. nih.govfrontiersin.org Higher organic carbon content generally leads to greater sorption. The retardation of naphthalene transport is greater at higher ionic strengths, which may be due to enhanced aggregation of the sorbent material. nih.gov The sorption of naphthalene to clay minerals has also been investigated, indicating that these minerals can strongly bind hydrophobic compounds. nih.gov

For this compound, the presence of two chlorine atoms and two nitro groups would significantly increase its hydrophobicity compared to naphthalene, leading to stronger sorption to soil and sediment. This strong sorption would, in turn, reduce its mobility in the environment, limiting its potential to leach into groundwater. However, transport can still occur while sorbed to mobile colloidal particles.

Table 2: Sorption Parameters for Naphthalene in Soil

| Parameter | Value Range | Conditions | Reference |

| Freundlich coefficient (K_f) | 7.8 - 13.7 | Batch study, varying ionic strengths | nih.gov |

| Freundlich exponent (n) | 0.68 - 0.80 | Batch study, varying ionic strengths | nih.gov |

| Soil organic carbon partition coefficient (K_oc) for 2-naphthalene sulfonate | 24.6 - 36.5 L/kg | Empirically determined | wisconsin.edu |

This table provides sorption data for naphthalene and a related derivative as a proxy for the behavior of this compound.

Modeling Environmental Persistence and Bioavailability

Modeling the environmental persistence and bioavailability of a chemical like this compound relies on understanding its degradation rates and partitioning behavior. The persistence of nitroaromatic compounds in the environment is a known issue, largely due to their resistance to oxidative degradation. doi.org

Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental properties and toxicity of compounds when experimental data is lacking. doi.org For this compound, a QSAR model would likely predict it to be a persistent and bioaccumulative compound due to its high degree of chlorination and nitration, leading to increased hydrophobicity.

The bioavailability of the compound in soil would be limited by its strong sorption to organic matter. While this reduces the immediate risk of exposure to some organisms, the soil can act as a long-term reservoir, slowly releasing the compound over time. The formation of reduced metabolites, such as aromatic amines, can lead to their covalent bonding with humic substances in soil, a process that can decrease their bioavailability but also represents a form of long-term persistence. arizona.edu

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency

The conventional synthesis of 2,6-dichloro-1,5-dinitronaphthalene typically involves a two-step process: the nitration of naphthalene (B1677914) to yield 1,5-dinitronaphthalene (B40199), followed by a chlorination step. vulcanchem.com While effective, this process can be improved in terms of yield, selectivity, and environmental impact. Future research is poised to explore several innovative approaches to address these challenges.

One promising avenue is the use of microchannel reactors for the nitration and chlorination processes. These reactors offer significantly higher surface-area-to-volume ratios, leading to enhanced heat and mass transfer. This can result in shorter reaction times, higher yields, and improved safety for highly exothermic reactions like nitration. google.com Research into continuous flow processes using microreactors for the synthesis of dinitronaphthalenes has shown potential for high-yield, continuous production with reduced environmental pollution. google.com

Another area of active research is the development and application of novel catalytic systems . For the nitration step, the use of solid acid catalysts, such as zeolites or sulfated metal oxides, could replace traditional mixed-acid systems (sulfuric and nitric acid), thereby reducing corrosive waste streams. researchgate.net Similarly, for the chlorination of 1,5-dinitronaphthalene, research into selective and recyclable catalysts could improve the regioselectivity of the reaction, favoring the formation of the desired 2,6-dichloro isomer and minimizing the formation of other chlorinated byproducts.

The exploration of alternative nitrating and chlorinating agents is also a key research direction. For instance, the use of nitrogen dioxide (NO2) in the presence of a catalyst is being investigated as a milder and more selective nitrating agent for aromatic compounds. google.com For chlorination, the use of less hazardous reagents than elemental chlorine, coupled with catalytic systems, could offer a greener synthetic pathway.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Microchannel Reactors | Enhanced heat/mass transfer, improved safety, continuous processing | Optimization of reactor design and reaction conditions for nitration and chlorination. |

| Novel Catalytic Systems | Increased selectivity, reduced waste, catalyst recyclability | Development of solid acid catalysts for nitration and selective chlorination catalysts. |

| Alternative Reagents | Milder reaction conditions, improved atom economy, reduced hazards | Investigation of alternative nitrating (e.g., NO2) and chlorinating agents. |

Advanced Mechanistic Studies with Time-Resolved Techniques

A thorough understanding of the reaction mechanisms is fundamental to optimizing the synthesis of this compound. While the general electrophilic substitution mechanisms for nitration and chlorination are well-established, the specific dynamics and intermediates involved in the formation of this particular isomer are not fully elucidated.

Future research will likely employ time-resolved spectroscopic techniques to probe the reaction pathways in real-time. Techniques such as femtosecond transient absorption spectroscopy could be used to detect and characterize the short-lived intermediates, such as the Wheland intermediate (arenium ion), formed during the nitration and chlorination steps. researchgate.net By monitoring the spectral evolution on ultrafast timescales, researchers can gain detailed insights into the kinetics and branching ratios of the reaction, leading to a more precise control over the final product distribution.

Computational chemistry, particularly Density Functional Theory (DFT) calculations , will play a crucial role in complementing experimental studies. nih.gov By modeling the potential energy surfaces of the reaction, it is possible to predict the most likely reaction pathways, transition state structures, and the influence of substituents and catalysts on the reaction outcome. The combination of time-resolved spectroscopy and high-level computational modeling will provide a comprehensive, atomistic-level understanding of the chlorination of 1,5-dinitronaphthalene. researchgate.netnih.gov

Integration of Multi-omics Approaches in Environmental Studies

Given that this compound is an intermediate in the synthesis of 1,2,5,6-tetrachloronaphthalene, a compound with known dioxin-like toxicity, understanding its own environmental fate and potential biological impact is of paramount importance. chemicalbook.com Chlorinated naphthalenes, in general, are known for their persistence in the environment and potential for bioaccumulation. epa.gov

Future environmental studies on this compound will likely move beyond traditional toxicity assays and embrace a more holistic multi-omics approach . nih.gov This involves the simultaneous analysis of multiple classes of biological molecules, such as the genome (genomics), transcriptome (transcriptomics), proteome (proteomics), and metabolome (metabolomics), to obtain a comprehensive picture of how an organism responds to exposure to the compound.

By integrating data from these different "omics" layers, researchers can identify the specific molecular pathways that are perturbed by this compound. nih.gov For example, transcriptomic analysis could reveal changes in gene expression related to stress response or detoxification pathways, while metabolomic analysis could identify specific metabolic disruptions. This integrated approach can provide early warning signs of toxicity and help to elucidate the mechanism of action of the compound at a systems level. nih.govnih.gov Such studies are crucial for a thorough environmental risk assessment.

Exploration of Emerging Applications in Specialized Chemical Fields

While the primary current use of this compound is as a chemical intermediate, its unique structure, featuring both chloro and nitro functional groups on a naphthalene backbone, suggests potential for applications in other specialized chemical fields. chemicalbook.com

One area of exploration could be in the synthesis of novel dyes and pigments . The dinitronaphthalene core can be chemically modified, for example, by reduction of the nitro groups to amino groups, to create chromophores with interesting photophysical properties. The presence of the chlorine atoms can also be exploited to fine-tune the color and fastness properties of the resulting dyes.

Furthermore, the electron-withdrawing nature of the nitro and chloro groups makes the aromatic ring of this compound electron-deficient. This property could be leveraged in the field of materials science for the design of novel organic electronic materials. For instance, it could serve as a building block for n-type organic semiconductors or as a component in charge-transfer complexes with electron-rich donor molecules.

Q & A

Q. What synthetic methodologies are validated for 2,6-Dichloro-1,5-dinitronaphthalene, and what are their mechanistic considerations?

Synthesis typically involves sequential nitration and chlorination of naphthalene derivatives. For example, nitration of 1,5-dichloronaphthalene under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) may yield the dinitro product. Purification via recrystallization or column chromatography is critical to isolate isomers, as improper conditions can lead to byproducts like 1,4-dinitro derivatives . Reaction monitoring using TLC or HPLC ensures intermediate stability, particularly given the compound’s sensitivity to hydrolysis under acidic conditions .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms substitution patterns. For instance, deshielded protons adjacent to nitro groups appear downfield (~8.5–9.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 297 for C₁₀H₄Cl₂N₂O₄) and fragmentation patterns validate the structure .

- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when literature reports conflict .

Advanced Research Questions

Q. How do electronic effects of nitro and chloro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing nitro groups at positions 1 and 5 deactivate the ring, directing NAS to the less hindered 2 and 6 positions. Computational studies (DFT) can model charge distribution, showing higher electrophilicity at the chloro-substituted carbons. Experimental validation involves reacting with nucleophiles (e.g., methoxide) and analyzing products via GC-MS . Contradictions in reaction yields may arise from solvent polarity effects—e.g., DMSO enhances nucleophilicity compared to THF .

Q. What strategies address discrepancies in reported toxicity profiles of halogenated nitroaromatics like this compound?

- Comparative Metabolomics : Use LC-MS to identify metabolites in hepatic microsomal assays. For example, nitro-reduction to amine intermediates may explain variability in cytotoxicity across studies .

- Dose-Response Modeling : Evaluate toxicity thresholds in in vitro models (e.g., HepG2 cells) with controls for metabolic activation (e.g., S9 fraction). Conflicting data often stem from differences in exposure duration or metabolic competence .

Q. How can lignin-modifying enzymes be engineered to degrade this compound in environmental systems?

Lignin peroxidase (LiP) from Phanerochaete sordida YK-624 demonstrates efficacy in cleaving chlorinated aromatics via radical-mediated mechanisms . Optimize reaction conditions by:

- pH Adjustment : LiP activity peaks at pH 3.0–3.5, enhancing substrate binding.

- Redox Mediators : Add veratryl alcohol to sustain enzymatic turnover.

- Product Analysis : Monitor degradation using HPLC to detect intermediates like 2,6-dichloro-1,4-benzoquinone, a common byproduct of oxidative cleavage .

Methodological Considerations Table

Contradiction Analysis Example

Issue : Variability in reported LC₅₀ values for this compound in aquatic organisms.

Resolution :

- Standardize Test Organisms : Use Daphnia magna under identical OECD 202 guidelines.

- Control Water Matrix Effects : Ionic strength and dissolved organic carbon (DOC) significantly alter bioavailability .

This structured approach ensures reproducibility and aligns with regulatory frameworks for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.